molecular formula C17H16BrN3O2 B2357085 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034339-54-1

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2357085
CAS RN: 2034339-54-1
M. Wt: 374.238
InChI Key: QIHCFFGDMXFLCY-UHFFFAOYSA-N
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Description

“2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide” is a chemical compound that has been studied for its potential anti-tubercular activity . It is a novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . The molecular weight of this compound is less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .


Molecular Structure Analysis

The molecular structure of this compound is designed to fulfill the criteria of Lipinski’s rule of five, making it suitable for evaluation as a drug-like molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of reactions leading to the formation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are such that it fulfills the criteria of Lipinski’s rule of five, which includes molecular weight, number of hydrogen bond donors, and number of hydrogen bond acceptors .

Scientific Research Applications

Synthetic Methodologies and Chemical Structures

  • Synthesis of Lactone–Pyrrolidinone Ring Systems : A study by Bennett et al. (2007) discusses the synthesis of a common intermediate to the lactone–pyrrolidinone ring systems found in oxazolomycin A and neooxazolomycin, highlighting the application of bromoamide derivatives in complex organic synthesis (Bennett, Prodger, & Pattenden, 2007).

  • Conformationally Restricted Analogues : Norman et al. (1993) synthesized conformationally restricted derivatives of remoxipride, which includes bromoamide compounds, to evaluate their affinity to the dopamine D-2 receptor, demonstrating the role of such compounds in developing potential antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

  • Antipyrine-like Derivatives : Research by Saeed et al. (2020) on antipyrine derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, explores intermolecular interactions, X-ray structure, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular interactions and stability of such compounds (Saeed et al., 2020).

  • Copper-Mediated Synthesis : Zhou et al. (2016) developed a copper-mediated aerobic oxidative coupling method for the synthesis of 3-bromo-imidazo[1,2-a]pyridines using pyridines and enamides, illustrating the utility of bromoamide compounds in facilitating novel synthetic routes for heterocyclic compounds (Zhou et al., 2016).

Pharmaceutical Applications

  • Histone Deacetylase Inhibitor : Zhou et al. (2008) describe the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a small molecule histone deacetylase (HDAC) inhibitor with potential as an anticancer drug. This research underlines the potential therapeutic applications of benzamide derivatives in cancer treatment (Zhou et al., 2008).

Future Directions

The future directions for this compound involve further development and evaluation of its anti-tubercular activity. The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name

2-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c18-14-5-2-1-4-13(14)17(23)20-11-12-7-8-19-15(10-12)21-9-3-6-16(21)22/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHCFFGDMXFLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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